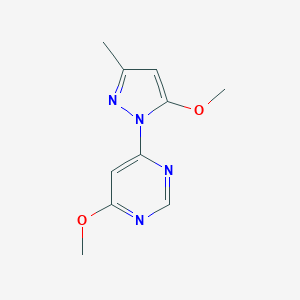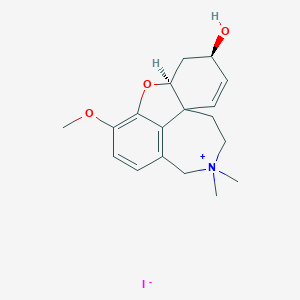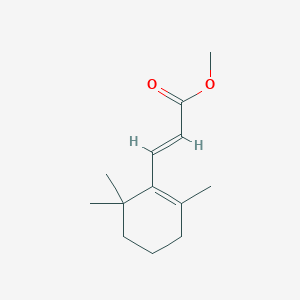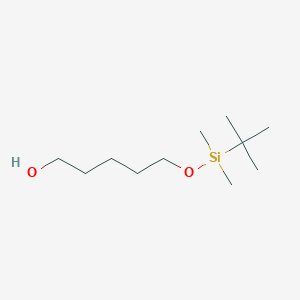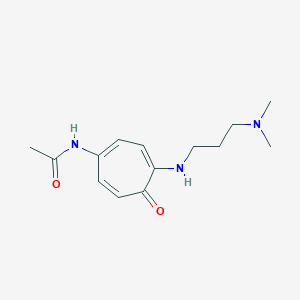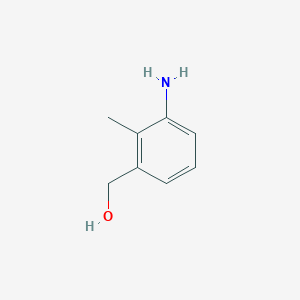
Riodoxol
概要
説明
リオドキソールは、2,4,6-トリヨードレゾルシノールとしても知られており、顕著な抗菌作用を持つ化合物です。ウイルス、真菌、および細菌に対する活性を示し、さまざまな感染症の治療に役立つ汎用性の高い薬剤です。 リオドキソールは、特に単純ヘルペスウイルス感染症を含む皮膚および粘膜のウイルス性疾患に効果的です .
科学的研究の応用
Riodoxol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other iodinated compounds.
Biology: this compound is studied for its antiviral properties, particularly against herpes simplex virus and influenza virus.
Medicine: It is used in the formulation of ointments and eye films for the treatment of viral and fungal infections of the skin and mucous membranes.
Industry: This compound is utilized in the production of antimicrobial coatings and materials.
作用機序
リオドキソールは、ウイルスの増殖と成熟を阻害することで効果を発揮します。ウイルスDNAの複製を阻害し、宿主内でのウイルスの拡散を防ぎます。 この化合物は、特定のウイルス酵素とタンパク質を標的にし、それらの正常な機能を阻害し、ウイルスの複製を抑制します .
生化学分析
Biochemical Properties
Riodoxol interacts with various biomolecules in biochemical reactionsIts antiviral properties suggest that it may interact with viral proteins or host cell proteins involved in viral replication .
Cellular Effects
This compound’s effects on various types of cells and cellular processes are primarily related to its antiviral activity. It is believed to influence cell function by interfering with viral replication processes, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to affect the multiplication and maturation of viruses . This suggests that it may bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression related to viral replication.
準備方法
合成ルートおよび反応条件
リオドキソールは、レゾルシノールのヨウ素化によって合成されます。このプロセスでは、ヨウ化塩素をヨウ素化剤として、塩酸を触媒として使用します。反応は、2,4,6-トリヨードレゾルシノールの生成を確実にするために、制御された条件下で行われます。 反応混合物は、一定期間放置した後、濾過と再結晶を行い、純粋なリオドキソールが得られます .
工業生産方法
工業的な環境では、リオドキソールの合成は、重炭酸ナトリウムとレゾルシノールを水に溶解し、ヨウ素とヨウ化カリウムの水溶液を加えることから始まります。反応は、約10℃の温度に維持されます。反応が完了したら、生成物を濾過し、洗浄し、四塩化炭素を用いて再結晶を行います。 最終生成物は、白い針状結晶として得られます .
化学反応の分析
反応の種類
リオドキソールは、さまざまな化学反応を起こします。これには以下が含まれます。
酸化: リオドキソールは酸化されて、さまざまなヨウ素化誘導体を形成することができます。
置換: リオドキソール中のヨウ素原子は、特定の条件下で他のハロゲンまたは官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤を使用することができます。
置換: 塩素または臭素などのハロゲン化剤を置換反応に用いることができます。
主な生成物
これらの反応によって生成される主な生成物には、レゾルシノールのさまざまなヨウ素化誘導体とハロゲン化誘導体があり、これらは異なる生物学的活性を示す可能性があります .
科学研究への応用
リオドキソールは、科学研究で幅広い用途があります。
化学: 他のヨウ素化化合物の合成における試薬として使用されます。
生物学: リオドキソールは、特に単純ヘルペスウイルスとインフルエンザウイルスに対する抗ウイルス特性について研究されています。
医学: 皮膚および粘膜のウイルス性および真菌性感染症の治療のための軟膏や眼用フィルムの製剤に使用されます。
類似化合物との比較
類似化合物
テブロフェン: テブロフェンは、ハロゲン置換レゾルシノールフラグメントを含む別の抗ウイルス化合物です。ウイルス感染症の治療に使用されますが、リオドキソールと比較して、活動範囲が狭いです。
トリヨードフェノール: この化合物は、リオドキソールと構造が似ていますが、同じ広範囲な抗菌作用はありません。
リオドキソールの独自性
リオドキソールは、ウイルス、細菌、真菌など、さまざまな微生物に対する広範囲な活性によって際立っています。 単純ヘルペスウイルスや他の病原体の複製を阻害する能力は、医療および工業の両方における貴重な化合物として位置付けています .
特性
IUPAC Name |
2,4,6-triiodobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFZYVWWXHCHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)O)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173023 | |
| Record name | 2,4,6-Triiodoresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19403-92-0 | |
| Record name | 2,4,6-Triiodoresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19403-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Triiodoresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019403920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Triiodoresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-triiodobenzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIIODORESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA62C2YQOZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Riodoxol against Herpes Simplex Virus?
A: this compound exhibits a two-pronged antiviral effect against Herpes Simplex Virus type 1 (HSV-1). Research suggests it interferes with the virus's DNA replication cycle, potentially hindering viral multiplication. Additionally, it disrupts the late maturation stage of the virus, particularly during its release from the nucleus. This disruption manifests as virions with incomplete nucleoid structures and prolonged retention within cytoplasmic vacuoles. [, ]
Q2: Does this compound impact the synthesis of viral proteins and RNA in influenza viruses?
A: Unlike its effects on HSV-1, studies indicate that this compound does not hinder the synthesis of viral RNA and proteins in influenza viruses. [, ] This suggests a degree of specificity in this compound's antiviral activity.
Q3: What are the structural characteristics of this compound?
A: this compound (2,4,6-Triiodoresorcinol) is an organic compound with three iodine atoms substituted onto a resorcinol molecule. While specific spectroscopic data is not available in the provided research, its structural features have been investigated in the context of polymorphism. [, ]
Q4: What is known about the polymorphic behavior of this compound?
A: this compound exhibits polymorphism, existing in both orthorhombic (TIR-O) and monoclinic (TIR-M) forms. These polymorphs are stabilized by inter-halogen iodine-iodine interactions. Interestingly, these forms are isostructural with triiodophloroglucinol (TIG) polymorphs, indicating a structural relationship within this series of triiodobenzene derivatives. []
Q5: What is the historical context of this compound research?
A: this compound emerged as a novel antiviral chemotherapeutic agent. [, ] While its development as a treatment for herpetic keratitis, particularly using ointment formulations, has been explored [, ], further research and advancements are needed to fully elucidate its potential and address any limitations.
Q6: Are there analytical methods available for the detection and quantification of this compound?
A: While not specifically focused on this compound, research highlights a high-performance liquid chromatography (HPLC) method for analyzing 2,4,6-triiodoresorcinol (I3R) and other related compounds in the context of the color additive FD&C Red No. 3. This method demonstrates the applicability of HPLC for detecting and quantifying this compound and its potential impurities. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




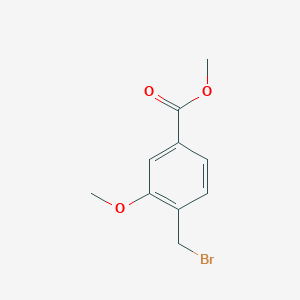


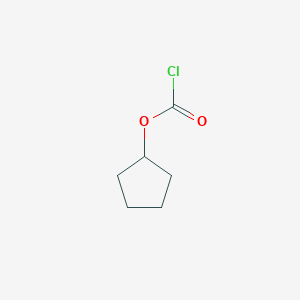

![trans-6-Methyl-4-ethylamino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide](/img/structure/B104708.png)
